molecular formula C19H23FN2 B5064162 1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B5064162
M. Wt: 298.4 g/mol
InChI Key: VIGUTVCIMNELKT-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2,4-dimethylphenylmethyl group and a 2-fluorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-7-8-17(16(2)13-15)14-21-9-11-22(12-10-21)19-6-4-3-5-18(19)20/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGUTVCIMNELKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound may act as a receptor modulator or enzyme inhibitor, depending on its specific structure and functional groups .

Comparison with Similar Compounds

  • 1-[(2,4-Dimethylphenyl)methyl]-4-(4-fluorophenyl)piperazine
  • 1-(2,4-Dimethylphenyl)-2-(2-fluorophenyl)ethanone

Uniqueness: 1-[(2,4-Dimethylphenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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